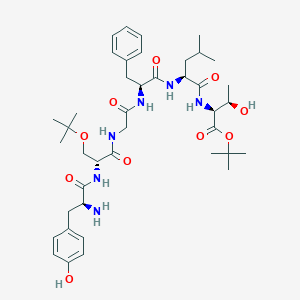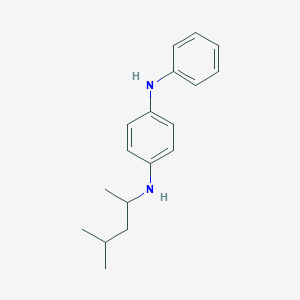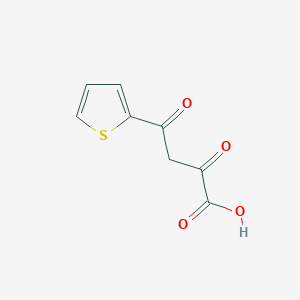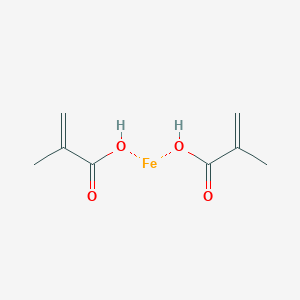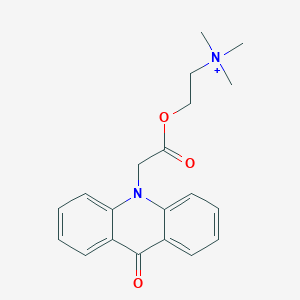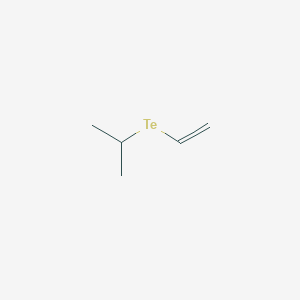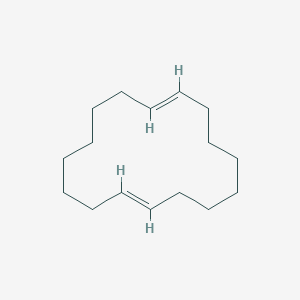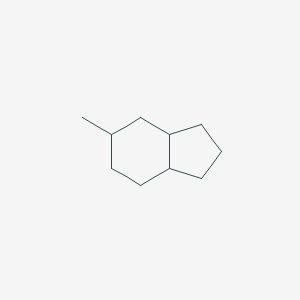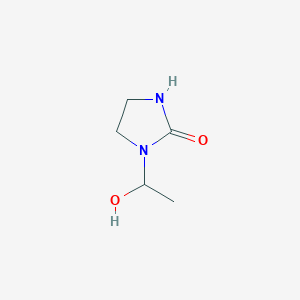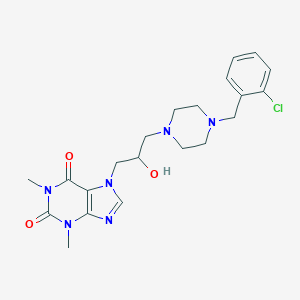
Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, also known as Aminophylline, is a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is a bronchodilator that works by relaxing the smooth muscles in the airways, allowing for easier breathing.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic AMP. This leads to an increase in cyclic AMP levels, which in turn leads to relaxation of the smooth muscles in the airways. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Biochemische Und Physiologische Effekte
Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, and dilates blood vessels, which can improve blood flow to the lungs. Theophylline also increases diaphragmatic contractility, which can improve breathing. In addition, Theophylline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying respiratory diseases. In addition, Theophylline is relatively inexpensive and widely available. However, Theophylline has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, Theophylline can interact with other drugs, which can complicate experiments.
Zukünftige Richtungen
There are a number of future directions for research on Theophylline. One area of research is the development of new formulations of Theophylline that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic targets for Theophylline, such as in the treatment of heart failure or cancer. Finally, there is a need for further research on the mechanisms of action of Theophylline, which may lead to the development of new drugs for respiratory diseases.
Synthesemethoden
Theophylline can be synthesized through a series of chemical reactions. The first step involves the reaction of theophylline-7-acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(o-chlorobenzyl)-1-piperazine ethanol to form the intermediate compound. The intermediate compound is then reacted with 3-(2-hydroxypropyl)-1,3-dimethylxanthine to form Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to improve lung function and reduce the frequency of exacerbations in patients with asthma and COPD. In addition, Theophylline has been studied for its potential use in the treatment of other diseases such as heart failure, stroke, and cancer.
Eigenschaften
CAS-Nummer |
19971-95-0 |
|---|---|
Produktname |
Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
Molekularformel |
C21H27ClN6O3 |
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
7-[3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-16(29)12-27-9-7-26(8-10-27)11-15-5-3-4-6-17(15)22/h3-6,14,16,29H,7-13H2,1-2H3 |
InChI-Schlüssel |
PCBUZWQUXVGWOF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




